4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[(2-phenylimidazol-1-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c25-27(26,20-9-5-2-6-10-20)24-14-11-18(12-15-24)17-23-16-13-22-21(23)19-7-3-1-4-8-19/h1-10,13,16,18H,11-12,14-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURBILDWMADOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine typically involves multi-step organic reactions. One common approach might include:
Formation of the Imidazole Ring: Starting with a phenyl-substituted imidazole precursor.
Alkylation Reaction: The imidazole ring is then alkylated using a suitable alkylating agent to introduce the piperidine moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Step 1: Piperidine Core Formation
The piperidine ring is typically synthesized through nucleophilic substitution or coupling reactions. For example, in related compounds, piperidine derivatives are formed by reacting piperidine with sulfonyl chlorides in the presence of bases like potassium carbonate .
Reaction 1 : Formation of the sulfonyl-piperidine core
Conditions: Room temperature, polar aprotic solvents (e.g., DMF) .
Sulfonamide Group Reactivity
The phenylsulfonyl group undergoes typical sulfonamide reactions:
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Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can cleave, yielding piperidine and phenylsulfonic acid.
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Nucleophilic Substitution : The sulfonamide nitrogen may react with strong nucleophiles, though steric hindrance from the piperidine ring may limit reactivity.
Imidazole Ring Reactivity
The imidazole moiety participates in:
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Electrophilic Substitution : The aromatic nitrogen in the imidazole ring can direct electrophilic attack to specific positions.
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Coordination Chemistry : The imidazole ring can act as a ligand in metal-mediated reactions .
Piperidine Ring Reactivity
The piperidine ring may undergo:
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Alkylation : Further substitution at nitrogen or carbon positions.
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Oxidation : Conversion to pyridine derivatives under strong oxidizing conditions .
Purification and Characterization
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Column Chromatography : Silica gel columns with gradients of ethyl acetate/petroleum ether are commonly used .
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Spectroscopic Analysis :
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Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Reactivity Comparison with Similar Compounds
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing imidazole and sulfonamide moieties exhibit anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-cancer | Inhibits proliferation of cancer cells | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Antimicrobial Properties
Compounds similar to 4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine have demonstrated significant antimicrobial activity against various bacterial strains and fungi. The sulfonamide group is particularly noted for its antibacterial properties.
Neurological Applications
The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Studies have indicated that imidazole derivatives can modulate neurotransmitter systems, which may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies
Several studies have evaluated the biological activity of compounds with similar structures:
Study on Antitumor Activity
A study published in Journal of Medicinal Chemistry highlighted a series of imidazole derivatives that demonstrated significant antitumor activity through the inhibition of specific kinases involved in cancer cell signaling pathways. The findings suggest that this compound may share similar mechanisms of action, warranting further investigation into its anticancer potential .
Antimicrobial Efficacy Study
In another study, derivatives with piperidine and sulfonamide groups were synthesized and tested for their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that these compounds exhibited promising inhibitory effects, which may be attributed to their ability to disrupt bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of 4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring may play a crucial role in binding to these targets, while the piperidine and phenylsulfonyl groups contribute to the overall activity and selectivity.
Comparison with Similar Compounds
Core Structural Differences
The target compound’s piperidine scaffold differentiates it from piperazine-based analogs (e.g., 2-[4-[(2-Phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]-pyrimidine), which contain two nitrogen atoms in the ring, increasing hydrogen-bonding capacity and altering solubility . Key substituents also vary:
Pharmacological Implications
- However, its pharmacological profile remains underexplored in the provided evidence.
- Thiadiazole Analogs : The thiadiazole moiety (e.g., in ’s compound) is associated with antimicrobial activity due to sulfur’s role in disrupting microbial enzymes .
- Piperazine Derivatives : Piperazine-based compounds (e.g., ) often exhibit improved solubility and CNS penetration, making them candidates for neurological targets .
- The target compound’s sulfonyl group might reduce off-target effects compared to Astemizole’s fluorophenyl group .
Key Research Findings and Inferences
While direct pharmacological data for the target compound is absent in the evidence, inferences can be drawn:
- Antimicrobial Potential: Structural similarity to thiadiazole-containing compounds suggests possible antimicrobial activity, though potency may vary due to the sulfonyl group .
- CNS Applications : Piperazine analogs () demonstrate CNS activity, but the target compound’s piperidine core and sulfonyl group might limit blood-brain barrier penetration compared to piperazine derivatives .
- Thermodynamic Properties: The sulfonyl group increases molecular weight (~367 vs.
Biological Activity
The compound 4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the piperidine ring and the introduction of the imidazole and sulfonyl moieties. The detailed synthetic pathway can be summarized as follows:
- Formation of Imidazole Derivative : The initial step involves synthesizing the 2-phenyl-1H-imidazole core through condensation reactions.
- Piperidine Ring Construction : The piperidine ring is formed using standard cyclization methods involving appropriate precursors.
- Sulfonyl Group Introduction : Finally, the phenylsulfonyl group is introduced via sulfonation reactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several promising effects:
Anticancer Activity
Recent studies have indicated that compounds containing piperidine and imidazole moieties exhibit anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal) | 10.5 | Induction of apoptosis |
| MCF7 (breast cancer) | 15.0 | Inhibition of cell proliferation |
Research has demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways .
Opioid Receptor Activity
Another significant aspect of this compound's biological profile is its interaction with opioid receptors. Studies have shown that derivatives with similar structures can act as selective agonists for delta-opioid receptors, suggesting potential applications in treating anxiety and depression:
| Receptor Type | Binding Affinity (Ki) | Effect |
|---|---|---|
| Delta-opioid | 5.2 nM | Anxiolytic effects in animal models |
| Mu-opioid | 15.0 nM | Moderate analgesic properties |
In vivo tests have demonstrated that these compounds can reduce anxiety-like behaviors in mouse models, indicating their potential as therapeutic agents for mood disorders .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes related to inflammatory processes. For example, it has shown activity against nitric oxide synthase (NOS), which plays a crucial role in inflammation:
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Inducible NOS | 70% | 10 |
This inhibition suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazole and piperidine components significantly affect biological activity. Key findings include:
- Imidazole Substituents : Variations in the phenyl group attached to the imidazole ring influence receptor binding affinity.
- Piperidine Modifications : Altering substituents on the piperidine nitrogen affects both potency and selectivity towards opioid receptors.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Anxiolytic Effects in Mice : A study demonstrated that administration of a related compound significantly reduced anxiety-like behaviors in a mouse model using the elevated plus maze test.
- Anticancer Efficacy : In vitro testing showed that a derivative exhibited enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics.
Q & A
Q. What are the recommended synthetic routes for 4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous piperidine-imidazole derivatives are synthesized by reacting halogenated intermediates (e.g., 2-chloroimidazoles) with piperidine sulfonamides under reflux in polar aprotic solvents like acetonitrile or DMF. Optimization involves adjusting reaction time (12–24 hours), temperature (60–100°C), and stoichiometric ratios (1:1.2 for amine:halide) to improve yields. Catalysts such as K₂CO₃ or Et₃N are used to deprotonate intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C-NMR : Confirm the presence of the phenylsulfonyl group (δ ~7.5–7.8 ppm for aromatic protons) and imidazole protons (δ ~7.2–7.4 ppm). Piperidine methylene groups appear as multiplet signals (δ ~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 409.18 for C₂₁H₂₂N₃O₂S⁺) and fragmentation patterns .
- IR Spectroscopy : Key stretches include S=O (~1350 cm⁻¹) and C-N (~1250 cm⁻¹) .
Q. What safety precautions are necessary when handling this compound during synthesis?
- Methodological Answer : Use fume hoods for reactions involving volatile solvents (e.g., DMF). Personal protective equipment (gloves, lab coat) is mandatory due to potential skin/eye irritation. In case of exposure, rinse with water for 15 minutes and seek medical attention if irritation persists. Store at 2–8°C in airtight containers .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target receptors like histamine H₁/H₄ or serotonin transporters. Use Protein Data Bank (PDB) structures (e.g., 3RZE for H₁R) and optimize ligand-receptor interactions via force fields (AMBER/CHARMM). QSAR models correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity .
Q. What strategies resolve contradictions in pharmacological data across different assays?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell type, buffer pH). Normalize data using internal controls (e.g., fluoxetine for serotonin reuptake assays) and validate via orthogonal methods (e.g., radioligand binding vs. functional cAMP assays). Statistical tools like ANOVA identify significant variations (p < 0.05) .
Q. How are structure-activity relationships (SARs) analyzed for piperidine-imidazole derivatives?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens on phenyl rings, alkyl chains on imidazole). Test in vitro for target affinity (e.g., Ki values via competitive binding assays) and correlate with computational descriptors (logP, polar surface area). Heatmaps or 3D pharmacophore models visualize SAR trends .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer : Pilot-scale reactions require solvent recycling (e.g., distillation of DMF) and controlled cooling to avoid exothermic side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates by TLC and HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
